1-Oxa-7-azaspiro[4.5]decan-3-ol
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Overview
Description
1-Oxa-7-azaspiro[4.5]decan-3-ol is a spirocyclic compound with the molecular formula C8H15NO2. It is characterized by a unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-7-azaspiro[4.5]decan-3-ol typically involves the formation of the spirocyclic ring system. One common method includes the reaction of a suitable epoxide with an amine under controlled conditions. For example, the reaction of an epoxide with a primary amine in the presence of a catalyst can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-7-azaspiro[4.5]decan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
1-Oxa-7-azaspiro[4.5]decan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.5]decan-3-ol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-8-azaspiro[4.5]decan-3-ol: Similar in structure but with different positioning of the nitrogen atom.
1-Oxa-4-azaspiro[4.5]decane: Another spirocyclic compound with a different ring size and functional groups
Uniqueness
1-Oxa-7-azaspiro[4.5]decan-3-ol is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.
Biological Activity
1-Oxa-7-azaspiro[4.5]decan-3-ol is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into the compound's biological activity, drawing from various studies and findings.
Chemical Structure and Properties
This compound features a unique spirocyclic structure that contributes to its biological properties. The presence of both nitrogen and oxygen atoms in the ring system enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to the spiro[4.5]decan structure. For instance, derivatives such as 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones have demonstrated good antimicrobial activity against various pathogens, including multidrug-resistant strains. The evaluation of these compounds revealed that some exhibited minimal inhibitory concentrations (MICs) in the low microgram range, indicating strong efficacy against bacteria like Staphylococcus aureus and Klebsiella pneumoniae .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (μg/mL) | Target Organisms |
---|---|---|
2-Arylidine-1-thia-4-azaspiro[4.5]decan-3-one | <0.03125 | Staphylococcus aureus |
This compound | 0.125 | Klebsiella pneumoniae |
Mannich Bases from 2-Arylidine | <0.25 | Enterococcus faecium |
Antiviral Activity
The antiviral properties of spirocyclic compounds have also been explored, particularly against human coronaviruses and influenza viruses. A study on 1-thia-4-azaspiro[4.5]decan derivatives indicated that certain compounds effectively inhibited human coronavirus replication, with EC50 values comparable to established antiviral agents . Although specific data for this compound is limited, its structural analogs suggest a promising avenue for antiviral drug development.
Table 2: Antiviral Activity of Related Compounds
Compound Name | EC50 (µM) | Virus Type |
---|---|---|
N-(2-methyl-8-tert-butyl)-1-thia | 5.5 | Human coronavirus 229E |
Structural analogs | Variable | Influenza virus |
The biological activity of this compound is thought to involve its interaction with key enzymes in microbial cells, particularly those involved in DNA replication and transcription. For example, compounds with similar structures have shown dual inhibition of bacterial topoisomerases, which are critical for bacterial DNA processes . This mechanism may explain the observed antimicrobial effects.
Case Studies
Case Study 1: Antimicrobial Evaluation
In a comprehensive study, Mannich bases derived from spirocyclic compounds were synthesized and tested for their antimicrobial properties. Results indicated that several derivatives exhibited potent activity against a range of bacteria, highlighting the therapeutic potential of these compounds .
Case Study 2: Antiviral Screening
Another research effort focused on evaluating spirocyclic compounds against viral infections, specifically targeting coronaviruses. The findings underscored the versatility of the spirocyclic scaffold in developing effective antiviral therapies .
Properties
IUPAC Name |
1-oxa-9-azaspiro[4.5]decan-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-4-8(11-5-7)2-1-3-9-6-8/h7,9-10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHIAUEBHFBHZLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(CO2)O)CNC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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